![molecular formula C10H18O4 B1607290 Dimethyl 2-methylheptanedioate CAS No. 33658-48-9](/img/structure/B1607290.png)
Dimethyl 2-methylheptanedioate
Overview
Description
Scientific Research Applications
Biomedical Research Applications
- Dimethyl Sulfoxide (DMSO), a related compound to Dimethyl 2-Methylheptanedioate, has been used extensively in biomedical research. It's known for its role in cryopreservation and in vitro assays. A study by Verheijen et al. (2019) highlighted DMSO's significant biological effects, including alterations in transcriptome, proteome, and DNA methylation profiles in 3D cardiac and hepatic microtissues. This study points towards DMSO's potential impact on embryonic development and its importance in biomedical fields (Verheijen et al., 2019).
Neurological Research
- Another study explored DMSO's effects on neuronal health. Lu and Mattson (2001) found that DMSO can suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, thereby protecting against excitotoxic death. This finding is crucial for understanding DMSO's impact on glutamatergic neurotransmission and its potential therapeutic uses in neurodegenerative conditions (Lu & Mattson, 2001).
Chemical Synthesis and Polymerization
- In chemical synthesis, compounds like this compound are used as intermediates. For example, Kubyshkin et al. (2007) synthesized a non-chiral, rigid analogue of 2-aminoadipic acid, important in medical chemistry, using dimethyl compounds as a starting point (Kubyshkin et al., 2007).
- Casorati, Martina, and Guaita (1977) studied the free radical polymerization of dimethyl 2,6-dimethyleneheptanedioate, revealing its utility in producing polymers without residual unsaturated groups, critical for material science applications (Casorati et al., 1977).
Catalysis and Organic Reactions
- Nagashima et al. (2006) investigated the conversion of dimethyl hexanedioate into cyclopentanone over CeO2, demonstrating the role of dimethyl compounds in facilitating important organic reactions (Nagashima et al., 2006).
- Tundo and Selva (
Pharmacology and Drug Design
- Matsuoka et al. (2011) achieved selective tail-to-tail dimerization of methyl methacrylate using an N-heterocyclic carbene catalyst. This process, involving dimethyl compounds, showcases the potential of these chemicals in creating specific molecular structures for drug development and organic synthesis (Matsuoka et al., 2011).
Electrochemistry and Battery Research
- Feng et al. (2008) examined the use of Dimethyl methyl phosphonate (DMMP), a compound similar to this compound, as a non-flammable solvent for lithium batteries. Their research demonstrated DMMP's ability to form non-flammable and Li+-conducting electrolytes, suggesting its application in developing safer and high-performance lithium batteries (Feng et al., 2008).
Safety and Hazards
properties
IUPAC Name |
dimethyl 2-methylheptanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-8(10(12)14-3)6-4-5-7-9(11)13-2/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHPIDSTNJTCOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339957 | |
Record name | Dimethyl 2-methylheptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33658-48-9 | |
Record name | Dimethyl 2-methylheptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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